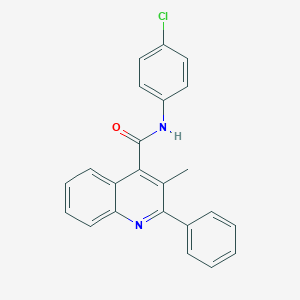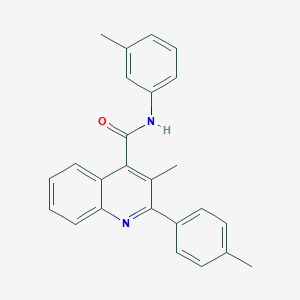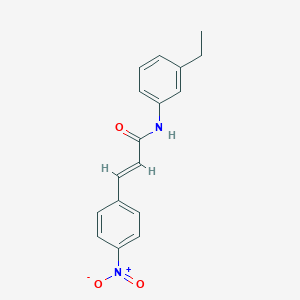
N~2~,N~5~-dicyclopropyl-2,5-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclopropylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol This compound is characterized by the presence of two cyclopropyl groups attached to the nitrogen atoms of a pyridine-2,5-dicarboxamide core
Preparation Methods
The synthesis of N,N’-dicyclopropylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with cyclopropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
N,N’-dicyclopropylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide groups to amines.
Substitution: The compound can undergo substitution reactions where the cyclopropyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N,N’-dicyclopropylpyridine-2,5-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-dicyclopropylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activities and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-dicyclopropylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine-dicarboxamide core but with different substituents, leading to distinct properties and applications.
N,N’-diisopropyl-2,5-pyridinedicarboxamide: Another similar compound with isopropyl groups instead of cyclopropyl groups, resulting in different chemical and biological properties.
N,N’-dicyclopropylpyridine-2,6-dicarboxamide: This compound has the same substituents but different positions on the pyridine ring, affecting its reactivity and applications.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-N,5-N-dicyclopropylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-12(15-9-2-3-9)8-1-6-11(14-7-8)13(18)16-10-4-5-10/h1,6-7,9-10H,2-5H2,(H,15,17)(H,16,18) |
InChI Key |
SFUVVVIHWQPMMU-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)NC3CC3 |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330522.png)
![Methyl 3-[(3,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B330524.png)

![propyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330530.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide](/img/structure/B330535.png)
![ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330536.png)
![5-[(4-nitropyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B330537.png)



![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330542.png)
![3-(2-thienyl)-N-[3-({[3-(2-thienyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B330543.png)
![3-(2-chlorophenyl)-N-[2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330545.png)
![2-(4-chlorophenyl)-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetamide](/img/structure/B330546.png)
